

Application Notes and Protocols: Sodium Antimonate as a Flame Retardant Synergist in Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium antimonate*

Cat. No.: *B085099*

[Get Quote](#)

For Researchers, Scientists, and Product Development Professionals

Introduction

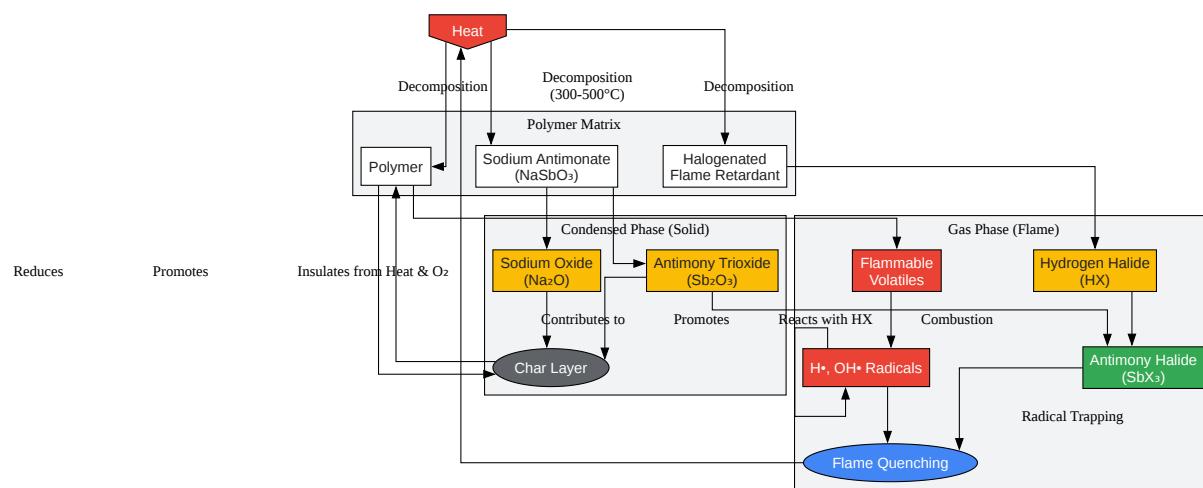
Sodium antimonate (NaSbO_3) is a fine, white powder increasingly utilized as a synergistic flame retardant in a variety of polymer systems. It serves as a partial or full replacement for antimony trioxide (Sb_2O_3), offering improved processing characteristics, reduced smoke toxicity, and a more favorable environmental and health profile. In conjunction with halogenated flame retardants (typically brominated or chlorinated compounds), **sodium antimonate** significantly enhances the fire resistance of polymers such as polyesters (PET, PBT), polyamides (PA), polyvinyl chloride (PVC), and acrylonitrile butadiene styrene (ABS).

These application notes provide a comprehensive overview of the mechanism, application, and evaluation of **sodium antimonate** as a flame retardant synergist. Detailed experimental protocols for the preparation of polymer composites and their subsequent flammability testing are also presented.

Mechanism of Flame Retardant Synergy

The synergistic action of **sodium antimonate** with halogenated flame retardants is a multi-faceted process that occurs in both the gas and condensed (solid) phases of a fire.

Gas Phase Inhibition


During combustion, the polymer begins to decompose, releasing flammable volatile gases. The heat causes the halogenated flame retardant to break down, releasing hydrogen halides (HX , where X is a halogen). **Sodium antimonate**, which has high thermal stability, decomposes at temperatures between 300-500°C to produce antimony trioxide (Sb_2O_3) and sodium oxide (Na_2O).^[1] The newly formed antimony trioxide then reacts with the hydrogen halides to form volatile antimony halides (SbX_3) and antimony oxyhalides (SbOX).^[2]

These antimony species act as radical scavengers in the flame, interrupting the chain reactions of combustion.^{[1][2]} They trap highly reactive $\text{H}\cdot$ and $\text{OH}\cdot$ radicals, effectively quenching the flame.^{[1][2]}

Condensed Phase Charring and Insulation

In the solid phase, the presence of antimony compounds promotes the formation of a stable, carbonaceous char layer on the surface of the polymer.^[2] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, which in turn slows down further decomposition and the release of flammable gases.^[2] The sodium oxide (Na_2O) generated from the decomposition of **sodium antimonate** can neutralize acidic gases like HCl , reducing smoke corrosiveness and potentially contributing to a denser char structure.^{[1][3]}

Synergistic Flame Retardant Mechanism of **Sodium Antimonate**

[Click to download full resolution via product page](#)

Caption: Synergistic flame retardant mechanism of **sodium antimonate**.

Data Presentation: Flame Retardant Performance

The following tables summarize the quantitative data on the flame retardant performance of **sodium antimonate** in various polymer systems. The data is compiled from multiple sources and performance may vary based on the specific grade of polymer, halogenated flame retardant, and other additives used.

Table 1: Flame Retardant Performance in Glass-Fiber Reinforced PET[[1](#)]

Formulation (parts per hundred resin - phr)	Limiting Oxygen Index (LOI), %	UL-94 Rating (0.8mm)
GF-PET (30% GF)		
100 phr GF-PET, 15 phr Brominated Polystyrene (Br-PS), 5.0 phr Sodium Antimonate	30.5	V-0
100 phr GF-PET, 20 phr Br-PS, 6.7 phr Sodium Antimonate	34.6	V-0
100 phr GF-PET, 25 phr Br-PS, 8.3 phr Sodium Antimonate	36.2	V-0

Table 2: Flame Retardant Performance in Glass-Fiber Reinforced PBT[[1](#)]

Formulation (phr)	LOI, %	UL-94 Rating (0.8mm)
GF-PBT (30% GF)		
100 phr GF-PBT, 15 phr Br-PS, 5.0 phr Sodium Antimonate	29.8	V-0
100 phr GF-PBT, 20 phr Br-PS, 6.7 phr Sodium Antimonate	32.5	V-0

Table 3: Flame Retardant Performance in Glass-Fiber Reinforced Polyamide 6 (PA6)[[1](#)]

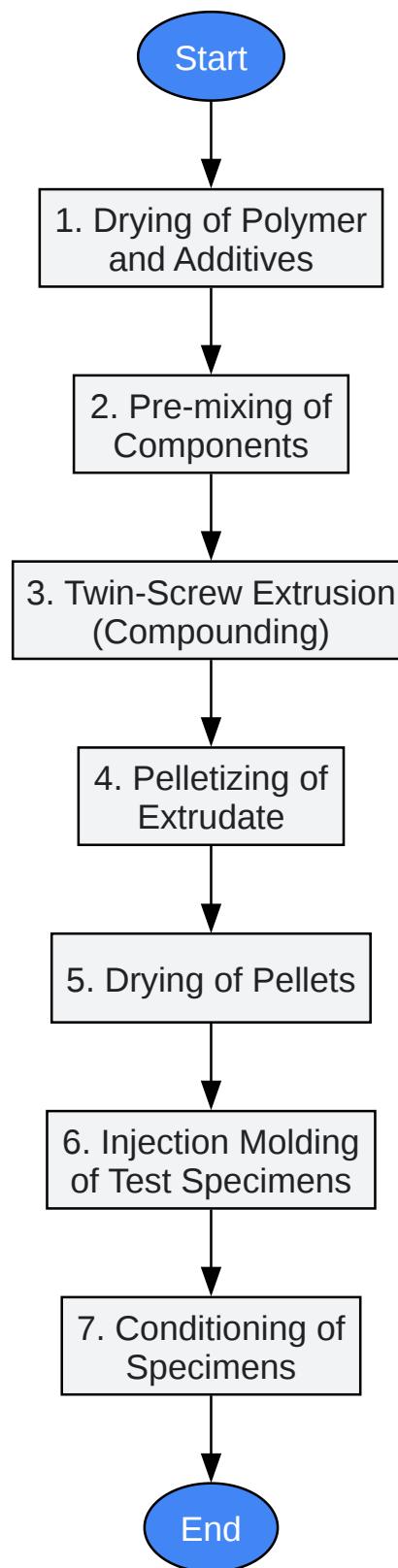
Formulation (phr)	LOI, %	UL-94 Rating (0.8mm)
<hr/>		
GF-PA6 (30% GF)		
100 phr GF-PA6, 15 phr Br-PS, 5.0 phr Sodium Antimonate	30.1	V-0
100 phr GF-PA6, 20 phr Br-PS, 6.7 phr Sodium Antimonate	33.2	V-0

Table 4: Flame Retardant Performance in ABS

Formulation	LOI, %	UL-94 Rating	Reference
ABS with 10% Bromine (from Tetrabromobisphenol A) and Antimony Trioxide (2:1 ratio)	Not Specified	V-0	[4]
<hr/>			
Note: While specific data for sodium antimonate in ABS is limited in the search results, it is expected to perform similarly to antimony trioxide in synergistic systems.			

Table 5: Flame Retardant Performance in Flexible PVC

Formulation	Oxygen Index, %	Reference
PVC with Antimony Oxide and Halogenated Plasticizers	Varies (typically >27)	[5]


Note: Sodium antimonate is used in PVC to achieve flame retardancy, often in combination with other additives. Specific quantitative data for direct comparison is not readily available in the provided search results but is expected to contribute to an increased oxygen index.

Experimental Protocols

Protocol for Preparation of Polymer Composites

This protocol describes a general method for preparing flame-retardant polymer composites for testing using a twin-screw extruder followed by injection molding.

Workflow for Polymer Composite Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing polymer composite test specimens.

Materials and Equipment:

- Polymer resin (e.g., PET, PBT, PA, ABS, PVC)
- **Sodium Antimonate**
- Halogenated flame retardant (e.g., brominated polystyrene, decabromodiphenyl ethane)
- Other additives (e.g., stabilizers, processing aids)
- Drying oven
- Weighing balance
- Blender or mixer
- Co-rotating twin-screw extruder
- Water bath
- Pelletizer
- Injection molding machine
- Standard test specimen molds (e.g., for LOI, UL-94, cone calorimeter)
- Environmental chamber for conditioning

Procedure:

- Drying: Dry the polymer resin, **sodium antimonate**, and other additives according to the manufacturers' recommendations to remove any absorbed moisture. For many engineering plastics like PET, PBT, and PA, drying for 2-4 hours at 80-120°C is typical.
- Pre-mixing: Accurately weigh the required amounts of the dried polymer resin, **sodium antimonate**, halogenated flame retardant, and any other additives based on the desired formulation (phr). Tumble-mix the components for 10-15 minutes to ensure a homogenous dry blend.

- Twin-Screw Extrusion:
 - Set the temperature profile of the extruder barrel zones appropriate for the polymer being processed. The temperature should gradually increase from the feeding zone to the die.
 - Set the screw speed (e.g., 150-300 rpm).
 - Feed the pre-mixed blend into the extruder hopper at a constant rate.
 - The molten polymer composite will be extruded through the die as strands.
- Pelletizing: Cool the extruded strands in a water bath and then feed them into a pelletizer to produce pellets of a uniform size.
- Drying of Pellets: Dry the compounded pellets to remove any moisture absorbed during the water bath cooling.
- Injection Molding:
 - Set the temperature profile of the injection molding machine barrel and the mold temperature suitable for the polymer composite.
 - Melt the pellets and inject the molten polymer into the standard test specimen molds under appropriate injection pressure and speed.
- Conditioning: Condition the molded test specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing, as per the relevant testing standards.

Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

- LOI apparatus, consisting of a heat-resistant glass test column, a specimen holder, and gas flow control and measurement devices.
- Ignition source (e.g., a propane torch).

Procedure:

- Place the conditioned test specimen (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick) vertically in the specimen holder in the center of the glass column.
- Introduce a mixture of oxygen and nitrogen into the bottom of the column. Start with an oxygen concentration estimated to be below the LOI of the material.
- Allow the gas to flow for at least 30 seconds to purge the column.
- Ignite the top of the specimen with the ignition source and remove the igniter.
- Observe the burning behavior of the specimen.
- Incrementally increase the oxygen concentration in subsequent tests until the specimen sustains combustion for a specified period or a certain length of the specimen is consumed.
- The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material meets the specified burning criteria.

Protocol for UL-94 Vertical Burning Test

Objective: To classify the flammability of plastic materials based on their response to a small flame ignition source in a vertical orientation.

Apparatus:

- UL-94 test chamber
- Specimen holder
- Burner (Tirrill or Bunsen)
- Timing device

- Surgical cotton

Procedure:

- Mount a conditioned specimen (typically 127 mm long, 13 mm wide, and a specified thickness) vertically.
- Place a layer of surgical cotton on the base of the chamber, 300 mm below the specimen.
- Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
- Remove the flame and record the afterflame time (t1).
- After the flaming has ceased, immediately re-apply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Note if any flaming drips ignite the cotton below.
- Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.

Table 6: UL-94 Vertical Burning Classifications

Criteria	V-0	V-1	V-2
Afterflame time for each individual specimen (t1 or t2)	≤ 10 s	≤ 30 s	≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2)	≤ 50 s	≤ 250 s	≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)	≤ 30 s	≤ 60 s	≤ 60 s
Afterflame or afterglow of any specimen up to the holding clamp	No	No	No
Cotton indicator ignited by flaming particles or drops	No	No	Yes

Protocol for Cone Calorimeter Test (ASTM E1354)

Objective: To measure the heat release rate (HRR), smoke production, and other flammability characteristics of materials under a controlled radiant heat flux.

Apparatus:

- Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, an ignition system, and an exhaust system with gas analysis.

Procedure:

- Calibrate the instrument according to the standard procedure.

- Wrap a conditioned specimen (typically 100 mm x 100 mm with a maximum thickness of 50 mm) in aluminum foil, leaving the top surface exposed.
- Place the specimen on the load cell under the conical heater.
- Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
- A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
- The test continues until flaming ceases or for a predetermined duration.
- Continuously record data, including:
 - Time to ignition (TTI)
 - Heat Release Rate (HRR), particularly the peak HRR (pHRR)
 - Total Heat Released (THR)
 - Mass loss rate
 - Smoke Production Rate (SPR)
 - Total Smoke Released (TSR)

Conclusion

Sodium antimonate is a highly effective flame retardant synergist for a wide range of polymers when used in combination with halogenated compounds. It offers a viable alternative to antimony trioxide, with benefits in processing, smoke suppression, and safety. The provided application notes and protocols offer a framework for researchers and professionals to formulate, prepare, and evaluate the performance of polymer composites containing **sodium antimonate**, thereby facilitating the development of safer and more advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nihonseiko.co.jp [nihonseiko.co.jp]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. Sodium Antimonate as Fiber Flame Retardants [um-material.com]
- 4. researchgate.net [researchgate.net]
- 5. FireDOC Search [firedoc.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Antimonate as a Flame Retardant Synergist in Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085099#use-of-sodium-antimonate-as-a-flame-retardant-synergist-in-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com